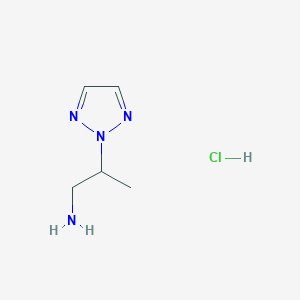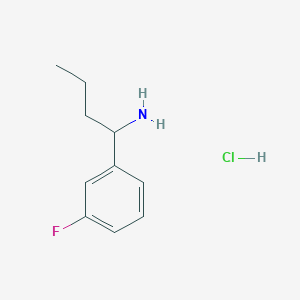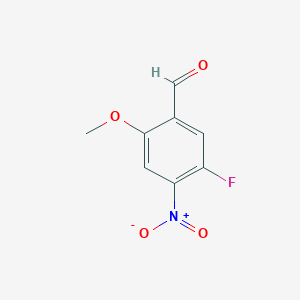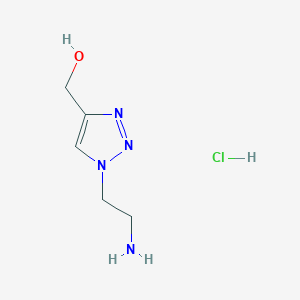
8-Azidooctanoic Acid
Overview
Description
8-Azidooctanoic acid is an organic compound with the molecular formula C8H15N3O2. It features a linear hydrocarbon chain of eight carbons (octanoic acid) with a carboxylic acid group at one end and an azide group at the other. The azide group is highly reactive due to the presence of three terminal nitrogen atoms linked together. This compound is primarily used in bioconjugation and click chemistry applications.
Mechanism of Action
Target of Action
8-Azidooctanoic Acid is primarily used as a building block in click chemistry . It is used for further modifications using Click-chemistry (CuAAC), as a protected aminogroup or is used in physico-chemical investigations .
Mode of Action
The compound undergoes a copper-accelerated azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is faster for azides capable of copper-chelation than nonchelating azides under a variety of biocompatible conditions . This kinetic enhancement allows for site-specific protein labeling on the surface of living cells .
Biochemical Pathways
It is known that the compound is used in the copper-catalyzed azide-alkyne cycloaddition (cuaac), which has been used extensively for the conjugation, immobilization, and purification of biomolecules .
Pharmacokinetics
It is known that the compound is used in a variety of biocompatible conditions, suggesting that it may have favorable bioavailability .
Result of Action
The primary result of the action of this compound is the facilitation of site-specific protein labeling on the surface of living cells . This is achieved through the copper-accelerated azide-alkyne cycloaddition (CuAAC), a type of click chemistry .
Action Environment
The action of this compound is influenced by the presence of copper ions, which accelerate the azide-alkyne cycloaddition (CuAAC) . The compound is used under a variety of biocompatible conditions, suggesting that it may be stable and effective in diverse environments .
Biochemical Analysis
Biochemical Properties
8-Azidooctanoic acid plays a significant role in biochemical reactions, particularly in the field of click chemistry. It is known for its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is widely used for biomolecular labeling and conjugation . This compound interacts with enzymes such as lipoic acid ligase (LplA), which facilitates the ligation of this compound to specific proteins on the cell surface . The nature of these interactions is primarily covalent, forming stable bonds that are useful for various biochemical applications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been used in studies involving metabolic labeling, where it is incorporated into cellular components to track and analyze metabolic activities . The compound’s ability to participate in click chemistry reactions allows for precise labeling and tracking of biomolecules within cells, providing insights into cellular functions and dynamics.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in CuAAC reactions. This compound binds to biomolecules through the azide group, which reacts with alkynes in the presence of copper ions to form triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool for studying molecular interactions and modifications. Additionally, the compound can be used to inhibit or activate enzymes by modifying their active sites, thereby influencing their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under various conditions, allowing for long-term experiments and observations . Its reactivity may decrease over time if not stored properly, leading to reduced efficiency in biochemical reactions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can be used for extended periods without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular functions and metabolic processes . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized through pathways that incorporate it into cellular components, allowing for the study of metabolic flux and metabolite levels . Enzymes such as lipoic acid ligase play a crucial role in the incorporation of this compound into proteins, facilitating its use in metabolic labeling and analysis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in biochemical reactions. The localization and accumulation of this compound within specific cellular compartments are influenced by these transport mechanisms, allowing for targeted applications in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes. Studies have shown that this compound can be effectively targeted to various subcellular locations, enhancing its utility in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-azidooctanoic acid typically involves the selective labeling of lipoic acid ligase with an azide-substituted lipid surrogate. This allows subsequent modification using copper-free click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method used in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Azidooctanoic acid undergoes various chemical reactions, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent reaction involving this compound.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Alkynes: React with the azide group in click chemistry applications.
Major Products Formed:
Triazole Linkages: Formed during CuAAC reactions, which are highly stable and biocompatible.
Scientific Research Applications
8-Azidooctanoic acid has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, antibodies, and drugs through click chemistry.
Protein Engineering:
Metabolic Labeling: Incorporated into cellular proteins for selective labeling and visualization.
Cell-Compatible Chemistry: Designed for click reactions without the toxic effects of copper ions, making it suitable for live-cell imaging.
Bioconjugation: The azide group participates in bioconjugation, linking proteins, antibodies, and drugs.
Comparison with Similar Compounds
8-Azidooctanoic Acid: Used as a building block in click chemistry.
Picolyl Azide: Another azide derivative used in similar applications.
Uniqueness: this compound is unique due to its ability to undergo fast and efficient click chemistry reactions, making it highly suitable for bioconjugation and live-cell imaging applications .
Properties
IUPAC Name |
8-azidooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-11-10-7-5-3-1-2-4-6-8(12)13/h1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIORXIMUYSXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
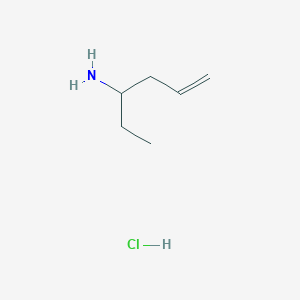

![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1446848.png)
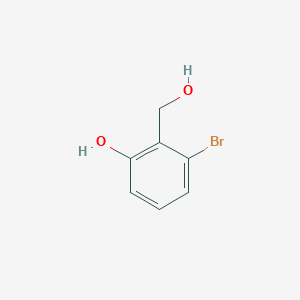
![ethyl (3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B1446850.png)

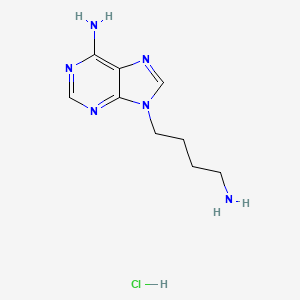
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
